molecular formula C14H18ClN3O4 B1594586 Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 53786-44-0

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No. B1594586
CAS RN: 53786-44-0
M. Wt: 327.76 g/mol
InChI Key: GMDPPHXPURQLKC-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18ClN3O4 . It has a molecular weight of 327.76 . The compound is also known by its systematic names such as “ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)PIPERIDINE-1-CARBOXYLATE” and "1-PIPERIDINECARBOXYLIC ACID, 4-((4-CHLORO-2-NITROPHENYL)AMINO)-, ETHYL ESTER" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(N1CCC(NC2=CC=C(Cl)C=C2N+=O)CC1)OCC .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate and its derivatives have been investigated for their potential as anticancer agents. For instance, derivatives of this compound were synthesized and evaluated for their efficacy against various cancer cell lines, showing promise as novel therapeutic agents. These compounds underwent various chemical reactions to yield products with significant anticancer activity, highlighting the potential of Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate derivatives in cancer treatment research (Temple et al., 1983), (Rehman et al., 2018).

Antimicrobial and Antifungal Applications

The compound and its derivatives have also been explored for antimicrobial and antifungal applications. Research has shown that certain derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. This is significant in the fight against drug-resistant strains of bacteria and fungi, offering a pathway to novel treatments (Faty et al., 2010).

Development of Chemical Synthesis Methods

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate serves as a key starting material or intermediate in the synthesis of various chemical compounds. The synthesis processes often involve novel reactions that contribute to the field of organic chemistry by providing new methods for creating complex molecules. These methodologies can be applied in the synthesis of other compounds, thereby expanding the toolbox available to chemists for drug development and other applications (Bodke & Sangapure, 2003).

properties

IUPAC Name

ethyl 4-(4-chloro-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c1-2-22-14(19)17-7-5-11(6-8-17)16-12-4-3-10(15)9-13(12)18(20)21/h3-4,9,11,16H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDPPHXPURQLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202067
Record name Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
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Molecular Weight

327.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate

CAS RN

53786-44-0
Record name Ethyl 4-[(4-chloro-2-nitrophenyl)amino]-1-piperidinecarboxylate
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Record name Ethyl 4-((4-chloro-2-nitrophenyl)amino)-1-piperidinecarboxylate
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Record name Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[(4-chloro-2-nitrophenyl)amino]piperidine-1-carboxylate
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Record name ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)-1-PIPERIDINECARBOXYLATE
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Synthesis routes and methods

Procedure details

A mixture of 0.25 mole of ethyl 4-amino-1-piperidinecarboxylate, 0.3 mole of 1,4-dichloro-2-nitrobenzene, 0.3 mole of sodium carbonate, 0.2 g of potassium iodide and 160 ml of cyclohexanol was stirred at 150° C. for 40 hours. After the mixture had been cooled, toluene and water were added and the organic layer was separated off, washed three times with water, dried and evaporated. The oily residue was dissolved in hot diisopropyl ether and the solution was stirred under reflux with active charcoal, filtered and left to crystallize. Melting point: 116° C.
Quantity
0.25 mol
Type
reactant
Reaction Step One
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0.3 mol
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reactant
Reaction Step One
Quantity
0.3 mol
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reactant
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0.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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